T3Inh-1 - 50440-30-7

T3Inh-1

Catalog Number: EVT-513856
CAS Number: 50440-30-7
Molecular Formula: C27H20N6O3
Molecular Weight: 476.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[(1-Methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide is a novel compound identified through virtual screening for potential inhibitors of Escherichia coli DNA gyrase. [] Its structure features a quinoline moiety, similar to quinolone antibiotics, suggesting potential antimicrobial activity. []

Quinolone Antibiotics

Relevance: Quinolone antibiotics are considered structurally related to 4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide due to the presence of a quinoline ring system in both. [] The target compound, 4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide, also exhibits antimicrobial activity against Escherichia coli, potentially through interaction with DNA gyrase. [] While the target compound shares the quinoline scaffold, it possesses a distinct substitution pattern compared to conventional quinolone antibiotics, which may contribute to different molecular interactions with DNA gyrase and potential activity against quinolone-resistant strains. [] (https://www.semanticscholar.org/paper/b44db75f6e523a031efaa22096aefa1005a391b3)

4-Chloro-N-[4-methyl-3-(4-pyridin-3-ylpyrimidin-2-ylamino)phenyl]benzamide (PAP19)

Compound Description: PAP19 is an imatinib derivative and a platelet-derived growth factor (PDGF) kinase inhibitor. It exhibits potent antifibrotic activity by blocking the activity of PDGF receptors, which play a crucial role in the activation of hepatic stellate cells (HSCs) during liver fibrosis. []

Relevance: PAP19 is structurally related to 4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide due to the shared benzamide core and the presence of a pyridinyl-pyrimidine system linked to the benzamide through an amino group. [] The primary difference lies in the replacement of the 6-nitroquinoline moiety in the target compound with a 4-chlorophenyl group in PAP19. [] Despite this variation, both compounds demonstrate biological activity, with PAP19 targeting PDGF receptors and 4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide displaying antimicrobial activity. (https://www.semanticscholar.org/paper/438d961e2257b20907fdcd7ad642e67ea768c283)

N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA)

Compound Description: PYA is a synthetic compound and an impurity related to the synthesis of Imatinib. [] Its specific biological activities are not explicitly discussed in the context of the provided papers.

Relevance: PYA is structurally related to 4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide by sharing a pyridyl-pyrimidine system connected to a substituted phenyl ring through an amino group. [] The target compound, 4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide, differs from PYA primarily by the presence of a benzamide group at the para position of the phenyl ring, while PYA has an amino group at the meta position. [] The absence of the benzamide moiety in PYA suggests a potential difference in biological activity and target specificity compared to the target compound. (https://www.semanticscholar.org/paper/e89396f2588aff29fbfb909aae61d6dede64386d)

Flumatinib (4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide)

Compound Description: Flumatinib (HH-GV678) is an antineoplastic tyrosine kinase inhibitor under clinical development for treating chronic myelogenous leukemia. Its primary mechanism of action involves inhibiting the Bcr-Abl tyrosine kinase. []

Relevance: Flumatinib is structurally related to 4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide as both compounds contain a benzamide moiety and a pyridinyl-pyrimidine system connected through an amino group. [] Key structural differences include the presence of a 3-trifluoromethyl group and a methylpiperazinylmethyl substituent on the benzamide ring in flumatinib, which are absent in the target compound. [] Additionally, the pyridinyl-pyrimidine system in flumatinib is linked to a substituted pyridine ring, whereas the target compound has it linked to a substituted phenyl ring. [] Despite these variations, both compounds show biological activity related to enzyme inhibition, although targeting different enzymes. (https://www.semanticscholar.org/paper/aec71d4d5c62b91394d7d0cd33969506b8e5a47a)

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino}-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide

Compound Description: This compound is a potent inhibitor of α-carbonic anhydrase isoforms, enzymes that catalyze the reversible hydration of carbon dioxide. It has potential therapeutic applications for treating various disorders, including glaucoma, epilepsy, and obesity. []

Relevance: This compound exhibits structural similarities with 4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide, particularly the benzamide core and the presence of a nitrogen-containing heterocyclic ring system attached to the benzamide via an amino group. [] The heterocyclic system in this compound is a pyridinyl-pyrimidine, whereas the target compound features a nitroquinoline. [] Despite this difference, both compounds demonstrate biological activity related to inhibiting specific enzymes, highlighting the significance of the benzamide and heterocyclic moieties for their functional properties. (https://www.semanticscholar.org/paper/36a9551490f873ba9aedbe9ff9159a38df809ea4)

Overview

T3Inh-1 is a small molecule inhibitor specifically designed to target the enzyme polypeptide N-acetylgalactosaminyltransferase 3 (ppGalNAc-T3). This enzyme plays a crucial role in O-glycosylation, a biochemical process where sugar molecules are attached to proteins, influencing their stability, localization, and function. T3Inh-1 has garnered attention for its potential applications in cancer treatment and chronic kidney disease management by inhibiting cancer cell invasiveness and lowering levels of fibroblast growth factor 23 (FGF23), a hormone associated with chronic kidney disease .

Source and Classification

The compound is classified as a selective inhibitor of glycosylation enzymes, particularly ppGalNAc-T3. Its discovery involved high-throughput screening of compound libraries to identify effective inhibitors that could selectively modulate the activity of specific glycosyltransferases . T3Inh-1 is noted for its unique selectivity, as it does not significantly affect other related isozymes such as ppGalNAc-T2 and ppGalNAc-T6 .

Synthesis Analysis

Methods and Technical Details

The synthesis of T3Inh-1 involves several steps, primarily centered around the identification of compounds that can effectively inhibit ppGalNAc-T3. Initial screening utilizes fluorescence sensors designed to detect the activity of ppGalNAc-T isoenzymes in cellular models. Once promising candidates are identified, they undergo further in vitro analysis to confirm their binding affinity and inhibitory activity against purified ppGalNAc-T3 .

The compound can be synthesized using various synthetic routes, which may include modifications to existing small molecules or de novo synthesis based on structure-activity relationship studies. The synthesis typically requires conditions that favor the stability of the compound while ensuring high purity for biological assays.

Molecular Structure Analysis

Structure and Data

T3Inh-1 is characterized by a specific molecular structure that allows it to interact selectively with ppGalNAc-T3. While detailed structural data is not provided in the available literature, it is known that the compound's design enables it to bind effectively at an allosteric site on the enzyme, thereby inhibiting its activity .

Structural Features

  • Molecular Formula: Not explicitly stated but inferred from structural studies.
  • Molecular Weight: Specific values are not provided but can be calculated based on the molecular formula.
  • Functional Groups: The presence of functional groups that facilitate interactions with the enzyme's active site is crucial for its inhibitory action.
Chemical Reactions Analysis

Reactions and Technical Details

T3Inh-1 primarily engages in inhibition reactions with ppGalNAc-T3. This inhibition follows a mixed-mode mechanism where T3Inh-1 binds both free enzyme and enzyme-substrate complexes, reducing substrate binding and turnover rates. The compound exhibits an inhibitory concentration (IC50) of approximately 7 µM against ppGalNAc-T3, demonstrating potent selectivity as it shows negligible activity towards ppGalNAc-T2 and ppGalNAc-T6 .

Common Reagents and Conditions

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving T3Inh-1.
  • Dilution Medium: Polyethylene glycol 400 for in vivo applications.
  • Concentration Range: Typically used at concentrations between 5 to 50 micromolar in experimental setups.
Mechanism of Action

T3Inh-1 functions by selectively inhibiting the activity of ppGalNAc-T3 through direct binding at an allosteric site. This interaction alters the enzyme's kinetic parameters, decreasing the maximum reaction velocity (Vmax) while increasing the Michaelis constant (Km), which indicates reduced substrate affinity. The compound's mechanism was characterized using intrinsic tryptophan fluorescence assays, which demonstrated dose-dependent effects on enzyme emission spectra, confirming direct binding .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Not specified but typically appears as a crystalline solid or powder.
  • Solubility: Soluble in DMSO; further solubility details may depend on specific formulations used in experiments.

Chemical Properties

  • Stability: Stability under physiological conditions has not been extensively documented but is critical for therapeutic applications.
  • Reactivity: Reactivity primarily involves interactions with glycosyltransferases; specific reactivity profiles should be assessed through further studies.
Applications

T3Inh-1 has significant potential across various scientific fields:

  • Cancer Research: Used to study the role of ppGalNAc-T3 in cancer cell invasiveness and metastasis. It has been shown to reduce cancer cell migration in vitro .
  • Chronic Kidney Disease: Investigated as a therapeutic agent for lowering FGF23 levels, which could benefit patients suffering from chronic kidney disease .
  • Pharmaceutical Development: Serves as a lead compound for developing new drugs targeting glycosylation pathways, offering insights into glycan functions and their implications in various diseases .

Through these applications, T3Inh-1 represents a valuable tool for both basic research and potential clinical interventions aimed at modulating glycosylation processes.

Properties

CAS Number

50440-30-7

Product Name

T3Inh-1

IUPAC Name

4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide

Molecular Formula

C27H20N6O3

Molecular Weight

476.5 g/mol

InChI

InChI=1S/C27H20N6O3/c34-27(32-21-7-5-19(6-8-21)30-22-11-14-28-15-12-22)18-1-3-20(4-2-18)31-26-13-16-29-25-10-9-23(33(35)36)17-24(25)26/h1-17H,(H,28,30)(H,29,31)(H,32,34)

InChI Key

KUBNLSZSAIOAMS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=NC=C3)NC4=C5C=C(C=CC5=NC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=NC=C3)NC4=C5C=C(C=CC5=NC=C4)[N+](=O)[O-]

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